Cas no 792-74-5 (Dimethyl biphenyl-4,4'-dicarboxylate)

Il dimetil bifenil-4,4'-dicarbossilato è un composto aromatico esterificato, ampiamente utilizzato come intermedio nella sintesi di polimeri ad alte prestazioni, come i poliesteri liquidocristallini (LCP) e le poliimmidi. La sua struttura bifenilica rigida conferisce eccellenti proprietà termiche e meccaniche ai materiali derivati, tra cui elevata stabilità termica, resistenza alla deformazione e basso coefficiente di espansione termica. Grazie alla sua purezza e reattività controllata, è particolarmente adatto per applicazioni in settori avanzati come l'elettronica, l'aerospaziale e i materiali compositi. La sua sintesi ben ottimizzata ne garantisce una produzione efficiente e riproducibile.
Dimethyl biphenyl-4,4'-dicarboxylate structure
792-74-5 structure
Nome del prodotto:Dimethyl biphenyl-4,4'-dicarboxylate
Numero CAS:792-74-5
MF:C16H14O4
MW:270.279964923859
MDL:MFCD00017201
CID:39924
PubChem ID:87564241

Dimethyl biphenyl-4,4'-dicarboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate
    • B.D.D.
    • Dimethyl biphenyl-4,4'-dicarboxylate
    • [1,1'-Biphenyl]-4,4'-dicarboxylic acid dimethyl ester
    • Biphenyl-4,4'-dicarboxylic acid methyl este
    • Dimethyl 4,4'-Biphenyldicarboxylate
    • 4,4′-BIPHENYLDICARBOXYLIC ACID DI-ME ESTER
    • 4,4'-Biphenyldicarboxylic acid dimethyl ester
    • methyl 4-(4-methoxycarbonylphenyl)benzoate
    • Biphenyl dimethyl dicarboxylate
    • 4,4'-Bibenzoic Acid Dimethyl Ester
    • 4,4-Bibenzoic Acid Dimethyl Ester
    • CCG-45472
    • CS-0100928
    • CHEMBL4297409
    • MLS000720058
    • Biphenyl-4,4'-dicarboxylic acid methyl ester
    • SR-01000397421
    • Dimethyl (1,1'-biphenyl)-4,4'-dicarboxylate
    • BRD-K33126632-001-02-1
    • Maybridge1_001712
    • DB12475
    • A839634
    • SY057043
    • W-111708
    • (1,1'-Biphenyl)-4,4'-dicarboxylic acid, 4,4'-dimethyl ester
    • NS00038033
    • dimethyl 4,4'-biphenyl-d8-dicarboxylate
    • 4,4'-Biphenyldicarboxylic acid, dimethyl ester
    • 4,4'-dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate
    • Biphenyl 4,4'-dicarboxylic acid, dimethyl ester
    • AKOS001588888
    • SR-01000397421-2
    • DTXSID2061143
    • 4,4'-Bis(methoxycarbonyl)biphenyl
    • Nissel
    • K61BXA0U9C
    • SMR000304587
    • SCHEMBL68521
    • HY-128854
    • HSDB 5754
    • TS-00900
    • FT-0625049
    • Dimethyl biphenyl-4,4'-dicarboxylate, 99%
    • 792-74-5
    • EINECS 212-341-4
    • dimethyl[1,1'-biphenyl]-4,4'-dicarboxylate
    • 4,4-Dicarboxymethylbiphenyl
    • (1,1'-Biphenyl)-4,4'-dicarboxylic acid, dimethyl ester
    • HMS546F18
    • F15436
    • 4,4'-Dicarbomethoxybiphenyl
    • Dimethyl 4,4 inverted exclamation mark -Biphenyldicarboxylate
    • MFCD00017201
    • B1309
    • SR-01000397421-1
    • Q27281994
    • methyl 4-(4-methoxycarbonylphenyl)benzoate;Dimethyl 4,4'-Biphenyldicarboxylate
    • 4,4'-bis (methoxycarbonyl)biphenyl
    • UNII-K61BXA0U9C
    • [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester
    • DIMETHYL 4,4'-BIPHENYLDICARBOXYLATE [WHO-DD]
    • 4,4′-Biphenyldicarboxylic acid, dimethyl ester (6CI, 7CI, 8CI)
    • 4,4′-Dimethyl [1,1′-biphenyl]-4,4′-dicarboxylate (ACI)
    • [1,1′-Biphenyl]-4,4′-dicarboxylic acid, dimethyl ester (9CI)
    • 4,4′-Bis(methoxycarbonyl)biphenyl
    • Dimethyl 4,4′-biphenyldicarboxylate
    • Dimethyl [1,1′-biphenyl]-4,4′-dicarboxylate
    • Dimethyl biphenyl-4,4''-dicarboxylate
    • Dimethyl 4,4'-biphenyldicarboxylate; Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate; Dimethyl 1,1'-Biphenyl]-4,4'-dicarboxylic Acid Ester; Dimethyl 4,4'-Biphenyldicarboxylic Acid Ester;
    • MDL: MFCD00017201
    • Inchi: 1S/C16H14O4/c1-19-15(17)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(18)20-2/h3-10H,1-2H3
    • Chiave InChI: BKRIRZXWWALTPU-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC(C2C=CC(C(OC)=O)=CC=2)=CC=1)OC
    • BRN: 2055852

Proprietà calcolate

  • Massa esatta: 270.089209g/mol
  • Carica superficiale: 0
  • XLogP3: 3.9
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta legami ruotabili: 5
  • Massa monoisotopica: 270.089209g/mol
  • Massa monoisotopica: 270.089209g/mol
  • Superficie polare topologica: 52.6Ų
  • Conta atomi pesanti: 20
  • Complessità: 302
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Cristalli bianchi
  • Densità: 1.2117 (rough estimate)
  • Punto di fusione: 217.0 to 220.0 deg-C
  • Punto di ebollizione: 407℃ at 760 mmHg
  • Punto di infiammabilità: 205
  • Indice di rifrazione: 1.5447 (estimate)
  • Coefficiente di ripartizione dell'acqua: Insoluble in water.
  • PSA: 52.60000
  • LogP: 2.92680
  • Solubilità: Non determinato

Dimethyl biphenyl-4,4'-dicarboxylate Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Istruzioni di sicurezza: S22-S24/25
  • Termine di sicurezza:S24/25
  • TSCA:Yes

Dimethyl biphenyl-4,4'-dicarboxylate Dati doganali

  • CODICE SA:2917399090
  • Dati doganali:

    Codice doganale cinese:

    2917399090

    Panoramica:

    2917399090 Altri acidi policarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, acido tereftalico specificare 4-CBAvalue, acido tereftalico specificare valore P-TLacido, acido tereftalico indicare colore, acido tereftalico indicare umidità

    Riassunto:

    2917399090 acidi policarbossilici aromatici, loro anidri, alogenuri, perossidi, perossiacidi e loro derivati. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

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Dimethyl biphenyl-4,4'-dicarboxylate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-Chloro[4-[[1,4-dioxo-4-[[3-(trimethoxysilyl)propyl]amino]butyl]amino]-2… (Fe3O4 MNP-supported) Solvents: Dimethylformamide ;  12 h, 110 °C
Riferimento
The role of magnetic nanoparticles (MNP) as reducing agents in an MNP-supported Pd-catalyst for the reductive homocoupling of aryl halides
Zheng, Jie; Lin, Shengyue; Jiang, Bi-Wang; Marder, Todd B.; Yang, Zhen, Canadian Journal of Chemistry, 2012, 90(1), 138-144

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Tetraethylammonium iodide ,  Zinc Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Tetrahydrofuran
Riferimento
Cu, Ni, and Pd mediated homocoupling reactions in biaryl syntheses: The Ullmann reaction
Nelson, Todd D.; Crouch, R. David, Organic Reactions (Hoboken, 2004, 63,

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: CuPd ,  Graphene (oxide) Solvents: Ethanol ,  Water ;  10 h, 80 °C
Riferimento
Highly active PdCu/graphene catalyst for an efficient Suzuki cross-coupling reaction
M., Xiaojing; Gao, Lingfeng; Weng, Zhentao; Yang, Hua; Sun, Xu, New Journal of Chemistry, 2020, 44(47), 20525-20529

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Bis(benzonitrile)dichloropalladium (complex with (diphenylphosphino)methylated polystyrene) Solvents: Tetrahydrofuran
Riferimento
Preparation of aromatic dicarboxylic acid diesters
, Japan, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Tetraethylammonium iodide Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Tetrahydrofuran
Riferimento
Aryl Mesylates in Metal Catalyzed Homocoupling and Cross-Coupling Reactions. 2. Suzuki-Type Nickel-Catalyzed Cross-Coupling of Aryl Arenesulfonates and Aryl Mesylates with Arylboronic Acids
Percec, Virgil; Bae, Jin-Young; Hill, Dale H., Journal of Organic Chemistry, 1995, 60(4), 1060-5

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Hydroquinone ,  Cesium carbonate Catalysts: Tris(2-methylphenyl)arsine ,  Palladium diacetate Solvents: Dimethylacetamide
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions
Hennings, D. David; Iwama, Tetsuo; Rawal, Viresh H., Organic Letters, 1999, 1(8), 1205-1208

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, 70 °C
Riferimento
Surface-Deactivated Core-Shell Metal-Organic Framework by Simple Ligand Exchange for Enhanced Size Discrimination in Aerobic Oxidation of Alcohols
Kim, Seongwoo; Lee, Jooyeon; Jeoung, Sungeun; Moon, Hoi Ri; Kim, Min, Chemistry - A European Journal, 2020, 26(34), 7568-7572

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Tetraethylammonium iodide ,  Zinc Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel ,  [N(E),N′(E)]-N,N′-1,2-Ethanediylidenebis[2,6-bis(1-methylethyl)benzenamine Solvents: Tetrahydrofuran ;  10 h, 70 °C
Riferimento
New catalyst for homocoupling of aryl halides based on nickel complexes with diazabutadiene ligands
Valaeva, V. N.; Asachenko, A. F.; Kulyabin, P. S.; Flid, V. R.; Voskoboinikov, A. Z., Russian Journal of Organic Chemistry, 2011, 47(11), 1774-1776

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Tetrahydrofuran ;  4 h, 25 °C
Riferimento
Ni(COD)2/PCy3 catalyzed cross-coupling of aryl and heteroaryl neopentylglycolboronates with aryl and heteroaryl mesylates and sulfamates in THF at room temperature
Leowanawat, Pawaret; Zhang, Na; Resmerita, Ana-Maria; Rosen, Brad M.; Percec, Virgil, Journal of Organic Chemistry, 2011, 76(24), 9946-9955

Synthetic Routes 10

Condizioni di reazione
1.1 Catalysts: 2045170-75-8 Solvents: Ethanol ;  6 h, 22 °C
Riferimento
Efficient Homocoupling of Aryl- and Alkenylboronic Acids in the Presence of Low Loadings of [{Pd(μ-OH)Cl(IPr)}2]
Ostrowska, Sylwia; Rogalski, Szymon; Lorkowski, Jan; Walkowiak, Jedrzej; Pietraszuk, Cezary, Synlett, 2018, 29(13), 1735-1740

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium Solvents: Methanol
Riferimento
Carbonylation Reactions of Iodoarenes with PAMAM Dendrimer-Palladium Catalysts Immobilized on Silica
Antebi, Shlomo; Arya, Prabhat; Manzer, Leo E.; Alper, Howard, Journal of Organic Chemistry, 2002, 67(19), 6623-6631

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Tricyclohexylphosphine ,  (SP-4-3)-Chloro-1-naphthalenylbis(tricyclohexylphosphine)nickel Solvents: Tetrahydrofuran ;  20 h, 23 °C
Riferimento
An Indefinitely Air-Stable σ-Ni(II) Precatalyst for Quantitative Cross-Coupling of Unreactive Aryl Halides and Mesylates with Aryl Neopentylglycolboronates
Malineni, Jagadeesh; Jezorek, Ryan L.; Zhang, Na; Percec, Virgil, Synthesis, 2016, 48(17), 2795-2807

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: 1,4-Dihydro-2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)pyrazine Catalysts: Bis(acetylacetonato)nickel Solvents: Toluene ;  18 h, rt; 80 °C
1.2 Solvents: Hexane ,  Ethyl acetate
Riferimento
Salt-Free Reduction of Nonprecious Transition-Metal Compounds: Generation of Amorphous Ni Nanoparticles for Catalytic C-C Bond Formation
Yurino, Taiga; Ueda, Yohei; Shimizu, Yoshiki; Tanaka, Shinji; Nishiyama, Haruka; et al, Angewandte Chemie, 2015, 54(48), 14437-14441

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Tetraethylammonium iodide ,  Zinc Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Tetrahydrofuran
Riferimento
Aryl Mesylates in Metal-Catalyzed Homocoupling and Cross-Coupling Reactions. 1. Functional Symmetrical Biaryls from Phenols via Nickel-Catalyzed Homocoupling of Their Mesylates
Percec, Virgil; Bae, Jin-Young; Zhao, Mingyang; Hill, Dale H., Journal of Organic Chemistry, 1995, 60(1), 176-85

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Lithium bromide Catalysts: 2,2′-Bipyridine ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylformamide ;  18 h, rt
Riferimento
Ni- and Ni/Pd-Catalyzed Reductive Coupling of Lignin-Derived Aromatics to Access Biobased Plasticizers
Su, Zhi-Ming ; Twilton, Jack ; Hoyt, Caroline B.; Wang, Fei ; Stanley, Lisa; et al, ACS Central Science, 2023, 9(2), 159-165

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Cesium fluoride Catalysts: Palladium diacetate ,  2-(Dicyclohexylphosphino)biphenyl Solvents: 1,4-Dioxane ;  18 h, 25 °C
Riferimento
Two-Step, One-Pot Ni-Catalyzed Neopentylglycolborylation and Complementary Pd/Ni-Catalyzed Cross-Coupling with Aryl Halides, Mesylates, and Tosylates
Wilson, Daniela A.; Wilson, Christopher J.; Rosen, Brad M.; Percec, Virgil, Organic Letters, 2008, 10(21), 4879-4882

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Zinc ,  Lithium chloride Catalysts: Trimethylaluminum ,  Cobalt chloride (CoCl2) ,  4,4′-Dimethoxy-2,2′-bipyridine Solvents: Dimethylformamide ,  Acetonitrile ,  Toluene ;  14 h, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Riferimento
Cobalt-Catalyzed Highly Regioselective Three-Component Arylcarboxylation of Acrylate with Aryl Bromides and Carbon Dioxide
Hang, Wei ; Liang, Nianjie; Liu, Yuzhou; Xi, Chanjuan, ChemSusChem, 2021, 14(22), 4941-4946

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Copper, bis[μ-(1,10-phenanthrolin-2-olato-κN1,κN10:κO2)]di-, (Cu-Cu), stereoisom… Solvents: Dimethylformamide ;  20 h, rt
Riferimento
Three-coordinate copper(I) 2-hydroxy-1,10-phenanthroline dinuclear complex catalyzed homocoupling of arylboronic acids towards biphenyls under air condition
Wang, Yan-Hong; Xu, Mei-Chen; Liu, Jie; Zhang, Ling-Juan; Zhang, Xian-Ming, Tetrahedron, 2015, 71(52), 9598-9601

Dimethyl biphenyl-4,4'-dicarboxylate Raw materials

Dimethyl biphenyl-4,4'-dicarboxylate Preparation Products

Dimethyl biphenyl-4,4'-dicarboxylate Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:792-74-5)Biphenyl dimethyl dicarboxylate
Numero d'ordine:sfd10466
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:35
Prezzo ($):discuss personally
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